molecular formula C10H14O4Zn B1141468 Zinc acetylacetonate xhydrate CAS No. 108503-47-5

Zinc acetylacetonate xhydrate

Cat. No. B1141468
M. Wt: 263.61
InChI Key:
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Description

Synthesis Analysis

Zinc acetylacetonate hydrate can be synthesized through various methods, including refluxing in alcohols like 1-butanol and isobutanol, which leads to different sizes and morphologies of ZnO nanoparticles, ranging from nanorods to coral-like structures. This process involves alcoholytic C-C cleavage of the acetylacetonate ligand and the hydrolytic formation of reactive Zn-OH intermediates (Ambrožić et al., 2010). Additionally, the formation of ZnO nanoparticles has also been observed in tert-butanol through a ligand-exchange mechanism (Ambrožić et al., 2011).

Molecular Structure Analysis

The molecular structure of zinc acetylacetonate has been elucidated through electron diffraction and quantum-chemical calculations, revealing a D2d symmetry with chelate rings lying in mutually perpendicular planes. Key geometrical parameters include bond lengths (Zn-O, C-O, C-Cr, C-Cm) and angles (O-Zn-O, Zn-O-C, C-Cr-C, O-C-Cm), indicating a complex structure with significant implications for its reactivity and properties (Antina et al., 2009).

Chemical Reactions and Properties

Zinc acetylacetonate hydrate engages in various chemical reactions, including the formation of hybrid organic/inorganic pigments with corrosion inhibition properties and the synthesis of coordination polymers with unique structural features. These reactions underscore the compound's utility in creating materials with desired chemical and physical attributes for specific applications (Abrishami et al., 2018); (Zhu et al., 2008).

Physical Properties Analysis

The physical properties of zinc acetylacetonate hydrate, including its solubility, volatility, and thermal stability, are crucial for its use as a precursor in various applications. The adduction of nitrogen donor ligands to zinc acetylacetonate complexes enhances these properties, making them suitable for applications such as metal organic chemical vapor deposition (Brahma & Shivashankar, 2015).

Scientific Research Applications

Biomedical Applications

Zinc oxide nanoparticles, including those from zinc acetylacetonate x-hydrate, are being extensively explored for their potential in biomedical applications. These applications range from drug delivery systems to anticancer agents. The unique properties of these nanoparticles, such as their ability to selectively target cancer cells, make them a promising area of research in the field of nanomedicine (Rasmussen et al., 2010).

Photocatalytic and Environmental Applications

One-dimensional zinc oxide nanostructures like rods, wires, belts, and tubes are gaining attention due to their remarkable performance in photocatalysis, photonics, sensors, and photovoltaic devices. These structures, possibly derivable from zinc acetylacetonate x-hydrate, show great potential in degrading environmental pollutants, such as textile and industrial dyes, when exposed to appropriate light irradiation (Udom et al., 2013).

Role in Human Health and Disease

Zinc is recognized for its vital role in human health, impacting over 300 biological functions. Research into zinc, potentially including compounds like zinc acetylacetonate x-hydrate, is exploring its influence on various aspects of human physiology and pathology, including its potential as a preventive and therapeutic agent in cancers such as pancreatic, prostate, and breast cancer (Hoang et al., 2016).

Biofortification in Agriculture

Zinc is crucial for plant nutrition and human health, especially in developing countries where dietary zinc intake is often inadequate. Zinc acetylacetonate x-hydrate could potentially be used in the agricultural biofortification of cereals with zinc to address these deficiencies, significantly impacting human health by increasing the zinc content in staple crops like wheat and rice (Cakmak & Kutman, 2018).

Biodegradable Material Applications

Zinc and its alloys, possibly including derivatives of zinc acetylacetonate x-hydrate, are being studied as biodegradable metals for use in medical applications. These materials show promise due to their biodegradability, biocompatibility, and superior mechanical performance compared to other biodegradable metals. However, challenges such as low creep resistance and susceptibility to aging need to be addressed to enhance their mechanical compatibility and ensure their successful application in the biomedical field (Li et al., 2019).

Safety And Hazards

Zinc acetylacetonate hydrate may cause skin irritation, serious eye irritation, and respiratory irritation89. It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)8.


properties

IUPAC Name

zinc;(Z)-4-oxopent-2-en-2-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.H2O.Zn/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H2;/q;;;+2/p-2/b2*4-3-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJHAYOLESEVSA-SUKNRPLKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc acetylacetonate hydrate

CAS RN

108503-47-5
Record name Bis(pentane-2,4-dionato-O,O')zinc
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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